Cas no 4248-66-2 (Cyanoketone)

Cyanoketone structure
Cyanoketone structure
Product Name:Cyanoketone
CAS No:4248-66-2
MF:C23H33NO2
MW:355.513626813889
CID:928179
PubChem ID:20243
Update Time:2025-04-19

Cyanoketone Chemical and Physical Properties

Names and Identifiers

    • Androst-5-ene-2-carbonitrile, 17-hydroxy-4,4,17-trimethyl-3-oxo-, (2alpha,17beta)-
    • Cyanoketone
    • SCHEMBL18925
    • 2alpha-Cyano-4,4,17alpha-trimethylandrost-5-en-17beta-ol-3-one
    • Q5197469
    • 2alpha-Cyano-4,4,17alpha-trimethyl-17beta-hydroxy androst-5-ene-3-one
    • ANDROST-5-ENE-2-alpha-CARBONITRILE, 17-beta-HYDROXY-4,4,17-TRIMETHYL-3-OXO-
    • 2alpha-Cyano-4,4,17alpha-trimethyl-3-oxo-5-androstene-17beta-ol
    • 2-alpha-Cyano-4,4,17-alpha-trimethylandrost-5-en-17-beta-ol-3-one
    • DTXSID50962528
    • 4248-66-2
    • BRN 5763422
    • EPG65S4XCZ
    • (2S,8R,9S,10R,13S,14S,17S)-17-hydroxy-4,4,10,13,17-pentamethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-2-carbonitrile
    • 2alpha-Cyano-4,4,17-trimethyl-17beta-hydroxy-5-androsten-3-one
    • Androst-5-ene-2-carbonitrile, 17-hydroxy-4,4,17-trimethyl-3-oxo-, (2.alpha.,17.beta.)-
    • Cyanotrimethylandrostenolone
    • Androst-5-ene-2alpha-carbonitrile, 17beta-hydroxy-4,4,17-trimethyl-3-oxo-
    • 17beta-Hydroxy-4,4,17-trimethyl-3-oxoandrost-5-ene-2alpha-carbonitrile
    • UNII-EPG65S4XCZ
    • (2alpha,17beta)-17-Hydroxy-4,4,17-trimethyl-3-oxoandrost-5-ene-2-carbonitrile
    • Inchi: 1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14(13-24)19(20)25)8-10-22(4)17(15)9-11-23(22,5)26/h7,14-17,26H,6,8-12H2,1-5H3/t14-,15+,16-,17-,21+,22-,23-/m0/s1
    • InChI Key: GTBRTGPZZALPNS-MXHVRSFHSA-N
    • SMILES: O[C@@]1(C)CC[C@H]2[C@@H]3CC=C4C(C)(C)C([C@H](C#N)C[C@]4(C)[C@H]3CC[C@@]21C)=O

Computed Properties

  • Exact Mass: 355.25129
  • Monoisotopic Mass: 355.251129295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 0
  • Complexity: 743
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 4.1
  • Topological Polar Surface Area: 61.1Ų

Experimental Properties

  • Density: 1.0534 (rough estimate)
  • Boiling Point: 488.52°C (rough estimate)
  • Refractive Index: 1.5614 (estimate)
  • PSA: 61.09
Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd